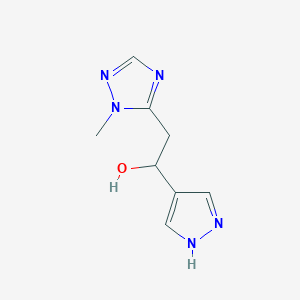
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a synthetic organic compound that features both triazole and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: Similar to the triazole ring, the pyrazole ring can be synthesized through cyclization reactions.
Coupling of the Rings: The triazole and pyrazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to speed up the reaction.
Solvents: Choosing appropriate solvents to dissolve reactants and control the reaction environment.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole and pyrazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of reduced triazole or pyrazole derivatives.
Substitution: Formation of substituted triazole or pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving triazole and pyrazole rings.
Medicine: Potential use as a pharmaceutical agent due to its bioactive rings.
Industry: Use in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol would depend on its specific application. Generally, compounds with triazole and pyrazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,4-Triazol-5-yl)-2-(1H-pyrazol-4-yl)ethan-1-ol
- 2-(1H-1,2,4-Triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Uniqueness
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both triazole and pyrazole rings, which can confer distinct biological activities and chemical reactivity compared to compounds with only one of these rings.
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H11N5O/c1-13-8(9-5-12-13)2-7(14)6-3-10-11-4-6/h3-5,7,14H,2H2,1H3,(H,10,11) |
InChI Key |
JXIIHTZXQKUGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CC(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate](/img/structure/B13080251.png)


![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)





